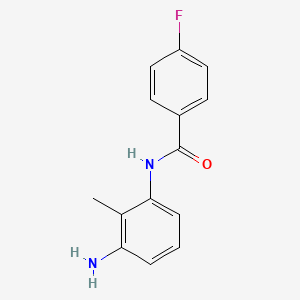

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide

Description

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide (CAS No. 926213-20-9) is a benzamide derivative with a molecular formula of C₁₄H₁₃FN₂O and a molecular weight of 244.26 g/mol . The compound features a 4-fluorobenzoyl group attached to a 3-amino-2-methylphenylamine moiety. Its structural uniqueness lies in the combination of fluorine substitution on the benzamide ring and the amino-methyl substitution on the phenyl ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHFGARZEHJKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide is being investigated for its potential as a therapeutic agent in treating various diseases. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Bruton's Tyrosine Kinase Inhibition : This compound has been identified as a selective inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in autoimmune diseases and certain cancers. Inhibition of Btk may provide therapeutic benefits in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Cancer Research

The compound is also being studied for its anticancer properties. Research indicates that derivatives of benzamide can induce degradation of specific oncofetal proteins, which are involved in tumorigenesis. For instance, studies have shown that certain benzamide derivatives can effectively degrade IKZF3, a transcription factor linked to cancer progression .

In addition to its potential anticancer effects, this compound has been evaluated for antimicrobial activity. This includes its efficacy against various bacterial strains, indicating its versatility as a pharmaceutical agent.

Data Table: Summary of Applications

Case Study 1: Inhibition of Bruton's Tyrosine Kinase

A study published in Nature Reviews highlighted the role of Btk in autoimmune diseases and the potential for compounds like this compound to inhibit Btk activity. The findings suggest that this compound could be beneficial in treating conditions such as rheumatoid arthritis and lupus by modulating immune responses .

Case Study 2: Anticancer Properties

Research conducted at a leading cancer institute evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells, suggesting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide, focusing on substituent variations, synthesis yields, and physical properties:

Key Observations :

- Substituent Position: The position of fluorine and amino groups significantly impacts reactivity and applications. For example, Z-4a () incorporates a fused oxazole ring, which may enhance rigidity and binding affinity compared to simpler benzamides.

- Synthesis Yields: Yields vary widely (e.g., 9.5–63.4% in ), likely due to steric hindrance or electronic effects from substituents.

- Bioactivity : Compounds like N-(3-butan-2-yloxyphenyl)-4-fluorobenzamide () demonstrate mycobacterial inhibition, suggesting that the fluorobenzamide scaffold is versatile for antimicrobial applications.

Physicochemical Properties

- Melting Points : Analogous fluorobenzamides exhibit melting points ranging from 183°C to 249°C (). The target compound’s melting point is unspecified but likely falls within this range due to structural similarity.

- Spectroscopic Characterization : IR and NMR data for related compounds (e.g., N-(dimethylcarbamothioyl)-4-fluorobenzamide in –6) confirm the presence of amide carbonyl stretches (~1650 cm⁻¹) and aromatic proton signals (~7–8 ppm in ¹H NMR), which are consistent across fluorobenzamides .

Metal Complexation Potential

N-(dimethylcarbamothioyl)-4-fluorobenzamide (–6) forms stable complexes with Cu(II) and Ni(II), highlighting the fluorobenzamide moiety’s ability to act as a ligand. The target compound’s amino group may further enhance metal-binding capacity, though experimental data are lacking in the provided evidence.

Biological Activity

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_{13}H_{12}F_{N}_{3}O and a molecular weight of approximately 227.25 g/mol. The compound features an amino group, a fluorine atom, and a benzamide moiety, which contribute to its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, notably enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been studied for its potential as an enzyme inhibitor and for receptor binding, which are critical in therapeutic contexts .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role.

- Receptor Binding : Studies suggest that it can bind to various receptors, potentially influencing signaling pathways involved in disease processes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Amino-2-methylphenyl)acetamide | Similar amine group | Moderate enzyme inhibition |

| N-(3-Aminophenyl)-4-fluorobenzamide | Fluorine on a different ring | Potentially different receptor affinity |

| N-(4-Amino-3-methylphenyl)-2-fluorobenzamide | Variation in methyl positioning | Different reactivity profile |

This comparison highlights how slight modifications in structure can lead to variations in biological activity.

Case Studies and Research Findings

- Dopamine Receptor Ligands : Research involving related compounds has focused on their affinity for dopamine receptors. Modifications similar to those found in this compound have shown enhanced selectivity for specific receptor subtypes, which is crucial for developing targeted therapies .

- Inhibition Studies : In studies examining the inhibition of dihydrofolate reductase (DHFR), related benzamide derivatives demonstrated significant effects on cellular NADP and NADPH levels. This suggests that compounds like this compound could similarly impact metabolic pathways critical for cell growth .

- Kinase Inhibition : A study on benzamide derivatives indicated that certain structural features could enhance potency against RET kinase, a target in cancer therapy. This suggests that this compound might also exhibit similar kinase inhibitory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.